molecular formula C10H11FO B1331177 4-(3-Fluorophenyl)butan-2-one CAS No. 3506-77-2

4-(3-Fluorophenyl)butan-2-one

Cat. No.: B1331177
CAS No.: 3506-77-2
M. Wt: 166.19 g/mol
InChI Key: IZNPPMHOPRAECP-UHFFFAOYSA-N
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Description

4-(3-Fluorophenyl)butan-2-one (CAS: 3506-77-2) is a fluorinated aromatic ketone with the molecular formula C₁₀H₁₁FO and a molar mass of 166.19 g/mol. It is characterized by a fluorine atom at the meta position of the phenyl ring attached to a butan-2-one backbone. Key physicochemical properties include a density of 1.061 g/cm³ and a boiling point of 66–69°C at 0.3 Torr . This compound is primarily utilized in research settings and is classified as an irritant, requiring careful handling .

Properties

IUPAC Name

4-(3-fluorophenyl)butan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO/c1-8(12)5-6-9-3-2-4-10(11)7-9/h2-4,7H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZNPPMHOPRAECP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCC1=CC(=CC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80291979
Record name 4-(3-fluorophenyl)butan-2-one
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Molecular Weight

166.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3506-77-2
Record name 3506-77-2
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Record name 4-(3-fluorophenyl)butan-2-one
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Record name 4-(3-fluorophenyl)butan-2-one
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Preparation Methods

Synthetic Routes and Reaction Conditions

4-(3-Fluorophenyl)butan-2-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3-fluorobenzene with butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:

C6H4F+CH3CH2COClAlCl3C6H4FCOCH2CH3\text{C}_6\text{H}_4\text{F} + \text{CH}_3\text{CH}_2\text{COCl} \xrightarrow{\text{AlCl}_3} \text{C}_6\text{H}_4\text{FCOCH}_2\text{CH}_3 C6​H4​F+CH3​CH2​COClAlCl3​​C6​H4​FCOCH2​CH3​

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and reaction conditions are optimized to ensure high selectivity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluorophenyl)butan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophilic aromatic substitution can be achieved using reagents like sodium methoxide.

Major Products

    Oxidation: 4-(3-Fluorophenyl)butanoic acid.

    Reduction: 4-(3-Fluorophenyl)butan-2-ol.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

4-(3-Fluorophenyl)butan-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(3-Fluorophenyl)butan-2-one involves its interaction with various molecular targets. The ketone group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological activity. The fluorine atom can enhance the compound’s stability and binding affinity to specific targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-(3-Fluorophenyl)butan-2-one with structurally analogous phenyl-substituted butan-2-one derivatives, emphasizing substituent effects, applications, and safety profiles:

Compound Substituent CAS No. Molar Mass (g/mol) Key Properties Applications Safety/Regulatory Notes
This compound 3-Fluoro 3506-77-2 166.19 Density: 1.061 g/cm³; BP: 66–69°C (0.3 Torr) Research chemical; potential intermediate in organic synthesis Irritant (Hazard Class: IRRITANT)
4-(4-Hydroxyphenyl)butan-2-one 4-Hydroxy N/A ~166.19 Polar due to -OH group; water solubility Fragrance ingredient; regulated by IFRA for use in cosmetics Maximum concentration limits set by IFRA
4-(4-Methoxyphenyl)butan-2-one 4-Methoxy N/A ~178.23 Lipophilic; stable under neutral conditions Melanogenesis inhibitor; raspberry scent in food additives and perfumes Limited toxicity data; subject to feed additive regulations
4-Phenylbutan-2-one None (parent compound) 2550-26-7 148.20 BP: ~250°C (1 atm); low polarity Laboratory chemical; solvent or intermediate in organic reactions General laboratory hazards; no specific restrictions
4-(2-Nitrophenyl)butan-2-one 2-Nitro 58751-62-5 193.20 High density (nitro group enhances polarity) Specialty chemical; potential precursor in explosives or dyes Limited safety data; likely hazardous due to nitro group
4-[4-(Trifluoromethyl)phenyl]butan-2-one 4-CF₃ 57132-19-1 216.20 Strong electron-withdrawing effect Research applications in fluorinated polymer synthesis Lab use only; no public toxicity assessments

Structural and Functional Insights

  • Substituent Effects: Electron-withdrawing groups (e.g., -F, -NO₂, -CF₃) enhance the ketone’s electrophilicity, making these compounds reactive in nucleophilic additions or condensations. For example, this compound’s fluorine atom increases its stability in acidic conditions compared to hydroxyl or methoxy analogs . Electron-donating groups (e.g., -OCH₃, -OH) reduce electrophilicity but improve solubility. 4-(4-Methoxyphenyl)butan-2-one is utilized in melanogenesis inhibition due to its ability to penetrate lipid membranes .

Biological Activity

Overview

4-(3-Fluorophenyl)butan-2-one is an organic compound characterized by its ketone functional group and the presence of a fluorine atom on the phenyl ring. Its molecular formula is C10H11FO, and it is synthesized primarily through Friedel-Crafts acylation reactions. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, including enzymes and receptors. The ketone group allows for hydrogen bonding, which can enhance binding affinity and stability. The fluorine atom in the meta position may influence the compound's reactivity and interaction profile compared to similar compounds.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antidepressant-like effects : Studies have shown that analogs of this compound can act as selective kappa opioid receptor antagonists, which are linked to mood regulation .
  • Antipsychotic potential : Compounds related to this compound have been explored for their potential as atypical antipsychotics, showing promising results in receptor binding assays .
  • Enzyme inhibition : The compound can inhibit certain enzymes involved in metabolic pathways, suggesting its utility in biochemical research.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is helpful to compare it with similar compounds:

Compound NameStructure FeaturesBiological Activity
4-(4-Fluorophenyl)butan-2-oneFluorine at para positionSimilar receptor interactions; less potent than meta variant
4-(3-Chlorophenyl)butan-2-oneChlorine instead of fluorineDifferent binding profile; potential for varied activity
4-(3-Methylphenyl)butan-2-oneMethyl group instead of fluorineReduced activity compared to fluorinated analogs

Case Studies and Research Findings

  • Kappa Opioid Receptor Antagonism : A study identified that certain derivatives of this compound exhibited strong antagonistic effects on kappa opioid receptors, which are implicated in pain modulation and mood disorders .
  • Antipsychotic Properties : Research into butyrophenone analogs revealed that modifications to the 4-position could yield compounds with significant antipsychotic properties, emphasizing the importance of structural variations in therapeutic efficacy .
  • Enzymatic Interactions : Investigations into the compound's enzymatic interactions highlighted its role in inhibiting specific metabolic enzymes, suggesting potential applications in drug development aimed at metabolic disorders.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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